molecular formula C11H13N3O2 B153032 tert-Butyl (4-cyanopyridin-2-yl)carbamate CAS No. 737000-78-1

tert-Butyl (4-cyanopyridin-2-yl)carbamate

Cat. No. B153032
M. Wt: 219.24 g/mol
InChI Key: YDQSFIWCKUKWEG-UHFFFAOYSA-N
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Description

The tert-butyl (4-cyanopyridin-2-yl)carbamate is a chemical compound that serves as an intermediate in the synthesis of various biologically active compounds. It is related to a family of tert-butyl carbamate derivatives that have been utilized in the synthesis of pharmaceuticals and other organic molecules.

Synthesis Analysis

The synthesis of tert-butyl carbamate derivatives often involves multi-step reactions with a focus on maintaining the integrity of the tert-butyl carbamate group while introducing various functional groups to the molecule. For instance, the enantioselective synthesis of a related compound, benzyl (1S,2R,4R)-4-(tert-butoxycarbonylamino)-2-(hydroxymethyl)cyclohexylcarbamate, was achieved using an iodolactamization as a key step, highlighting the complexity of such synthetic routes . Similarly, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates were prepared from aldehydes and tert-butyl N-hydroxycarbamate, demonstrating the versatility of tert-butyl carbamate derivatives in organic synthesis .

Molecular Structure Analysis

The molecular structure of tert-butyl carbamate derivatives is characterized by the presence of the tert-butyl carbamate moiety, which can influence the physical and chemical properties of the compound. For example, the crystal structure of a carbocyclic analogue of a protected β-D-2-deoxyribosylamine confirmed the relative substitution of the cyclopentane ring, which is crucial for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides .

Chemical Reactions Analysis

Tert-butyl carbamate derivatives undergo various chemical reactions that are essential for their transformation into desired products. These reactions include cyclopropanation, as seen in the synthesis of (S)-tert-butyl 1-oxo-1-(1-(pyridin-2-yl)cyclopropylamino)propan-2-ylcarbamate , and photochemical ring contraction, which was used to produce tert-butyl N-(1-ethoxycyclopropyl)carbamate . These reactions are carefully designed to proceed with high selectivity and yield.

Physical and Chemical Properties Analysis

The physical and chemical properties of tert-butyl carbamate derivatives are influenced by their molecular structure. For instance, the tert-butyl group can impart steric bulk, affecting the reactivity and solubility of the compound. The presence of other functional groups, such as the pyridinyl group, can also affect the compound's electronic properties and its behavior in chemical reactions. The synthesis and characterization of tert-butyl 4-(5-bromopyridin-2-yloxy)piperidine-1-carboxylate, which included NMR, MS, FT-IR, and X-ray diffraction techniques, as well as computational methods like DFT, provide insights into the properties of such compounds .

Scientific Research Applications

Crystallography and Molecular Structure

Research demonstrates the significance of tert-butyl carbamate derivatives in crystallography for understanding molecular interactions and structure. For instance, studies on isomorphous crystal structures of chlorodiacetylene and iododiacetylene derivatives explore the simultaneous hydrogen and halogen bonds involving carbonyl groups in these compounds. This research contributes to the broader understanding of molecular assembly and interaction patterns in crystalline materials (Baillargeon et al., 2017). Another study on carbamate derivatives delves into the interplay of strong and weak hydrogen bonds, showcasing how these interactions assemble molecules into three-dimensional architectures (Das et al., 2016).

Organic Synthesis

Tert-Butyl (4-cyanopyridin-2-yl)carbamate also plays a crucial role in the synthesis of natural products and pharmaceuticals. Research on synthesizing intermediates for jaspine B, a compound with cytotoxic activity against human carcinoma cell lines, highlights the utility of tert-butyl carbamate derivatives in synthesizing biologically active compounds. This synthesis involves multiple steps, including esterification and protection, showcasing the compound's versatility in complex organic synthesis (Tang et al., 2014).

Photocatalysis and Carbon Dioxide Fixation

Recent advancements in photocatalysis and carbon dioxide fixation also feature tert-butyl carbamate derivatives. A study on photoredox-catalyzed cascade reactions with tert-butyl ((perfluoropyridin-4-yl)oxy)carbamate introduces a pathway for assembling 3-aminochromones under mild conditions, broadening the scope of photocatalyzed protocols in organic synthesis (Wang et al., 2022). Another innovative approach involves the cyclizative fixation of atmospheric CO2 by unsaturated amines, leading to cyclic carbamates. This method presents an efficient strategy for incorporating CO2 into valuable organic compounds (Takeda et al., 2012).

properties

IUPAC Name

tert-butyl N-(4-cyanopyridin-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c1-11(2,3)16-10(15)14-9-6-8(7-12)4-5-13-9/h4-6H,1-3H3,(H,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDQSFIWCKUKWEG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1=NC=CC(=C1)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80590732
Record name tert-Butyl (4-cyanopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-Butyl (4-cyanopyridin-2-yl)carbamate

CAS RN

737000-78-1
Record name 1,1-Dimethylethyl N-(4-cyano-2-pyridinyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=737000-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl (4-cyanopyridin-2-yl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80590732
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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